molecular formula C20H13N2O3P B12565212 Bis(3-isocyanatophenyl)phenylphosphine oxide CAS No. 192704-17-9

Bis(3-isocyanatophenyl)phenylphosphine oxide

Cat. No.: B12565212
CAS No.: 192704-17-9
M. Wt: 360.3 g/mol
InChI Key: QNVSDHQPSSIGMV-UHFFFAOYSA-N
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Description

Bis(3-isocyanatophenyl)phenylphosphine oxide is a chemical compound that has garnered attention due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of isocyanate groups attached to a phenylphosphine oxide core, making it a versatile building block in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3-isocyanatophenyl)phenylphosphine oxide typically involves the reaction of phenylphosphine oxide with 3-isocyanatophenyl derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and toluene, and the reaction is often catalyzed by tertiary amines or metal catalysts to enhance the yield and selectivity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high throughput. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production processes .

Chemical Reactions Analysis

Types of Reactions

Bis(3-isocyanatophenyl)phenylphosphine oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products

Mechanism of Action

The mechanism by which Bis(3-isocyanatophenyl)phenylphosphine oxide exerts its effects is primarily through its reactive isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable products. The phenylphosphine oxide core also plays a crucial role in stabilizing the compound and enhancing its reactivity. Molecular targets and pathways involved include interactions with proteins and enzymes, leading to potential biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(3-isocyanatophenyl)phenylphosphine oxide is unique due to its dual functionality, combining the reactivity of isocyanate groups with the stability of the phenylphosphine oxide core. This makes it a versatile compound with applications in various fields, from material science to medicine .

Properties

CAS No.

192704-17-9

Molecular Formula

C20H13N2O3P

Molecular Weight

360.3 g/mol

IUPAC Name

1-isocyanato-3-[(3-isocyanatophenyl)-phenylphosphoryl]benzene

InChI

InChI=1S/C20H13N2O3P/c23-14-21-16-6-4-10-19(12-16)26(25,18-8-2-1-3-9-18)20-11-5-7-17(13-20)22-15-24/h1-13H

InChI Key

QNVSDHQPSSIGMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC(=C2)N=C=O)C3=CC=CC(=C3)N=C=O

Origin of Product

United States

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